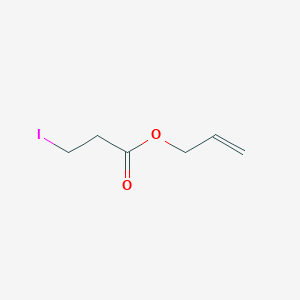![molecular formula C24H14 B14314179 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene CAS No. 109685-01-0](/img/structure/B14314179.png)
9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring fused to a naphthalene moiety and a fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene typically involves multi-step organic reactions. One common approach is the cyclopropanation of a naphthalene derivative followed by coupling with a fluorene precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection and recycling, as well as waste management, are critical aspects of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopropane ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated cyclopropane derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its replication and transcription processes. Additionally, it can interact with enzymes, altering their activity and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(1H-Cyclopropa[b]naphthalene-1-ylidene)-9H-thioxanthene
- 10-(1H-Cyclopropa[b]naphthalene-1-ylidene)anthracene-9(10H)-one
Uniqueness
Compared to similar compounds, 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where precise control over electronic characteristics is essential .
Propriétés
Numéro CAS |
109685-01-0 |
|---|---|
Formule moléculaire |
C24H14 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
9-cyclopropa[b]naphthalen-1-ylidenefluorene |
InChI |
InChI=1S/C24H14/c1-2-8-16-14-22-21(13-15(16)7-1)24(22)23-19-11-5-3-9-17(19)18-10-4-6-12-20(18)23/h1-14H |
Clé InChI |
JQXROEPETLDVPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C3=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)

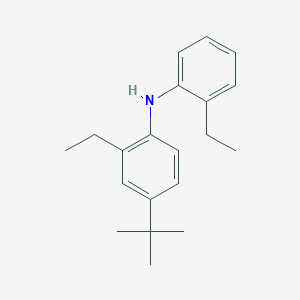
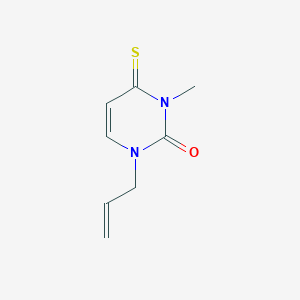


![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
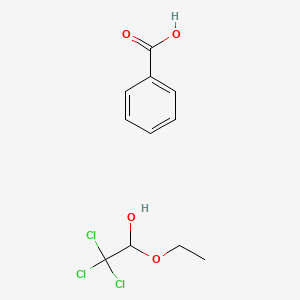
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)

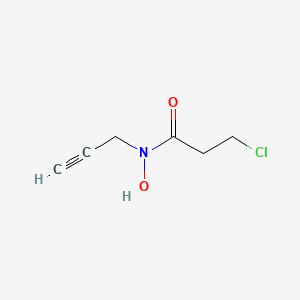
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)

